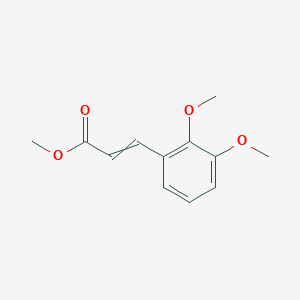

2,3-Dimethoxycinnamic acid methyl ester

Beschreibung

BenchChem offers high-quality 2,3-Dimethoxycinnamic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethoxycinnamic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C12H14O4 |

|---|---|

Molekulargewicht |

222.24 g/mol |

IUPAC-Name |

methyl 3-(2,3-dimethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C12H14O4/c1-14-10-6-4-5-9(12(10)16-3)7-8-11(13)15-2/h4-8H,1-3H3 |

InChI-Schlüssel |

CIKXUIAMEYGMHP-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC(=C1OC)C=CC(=O)OC |

Herkunft des Produkts |

United States |

2,3-Dimethoxycinnamic acid methyl ester physical and chemical properties

An in-depth technical analysis of 2,3-Dimethoxycinnamic acid methyl ester requires a rigorous examination of its physicochemical properties, structural electronics, and the causal mechanisms behind its synthesis. As a versatile α,β-unsaturated ester, this compound serves as a critical building block in medicinal chemistry, materials science, and the development of complex organic architectures.

Below is a comprehensive guide designed for researchers and drug development professionals, structured to provide actionable, field-proven insights.

Physicochemical Profiling & Structural Electronics

2,3-Dimethoxycinnamic acid methyl ester (also known as Methyl (E)-3-(2,3-dimethoxyphenyl)prop-2-enoate) is characterized by a "push-pull" electronic system. The electron-donating methoxy groups (+R effect) on the aromatic ring increase the electron density of the conjugated system, while the electron-withdrawing methyl ester (-M effect) polarizes the alkene[1].

This specific 2,3-substitution pattern is sterically significant: the ortho-methoxy group forces the enoate moiety into specific conformations to minimize steric clash, which directly influences the stereoselectivity of downstream cycloadditions or Michael additions.

Table 1: Quantitative Physicochemical Data

| Property | Value |

|---|---|

| Chemical Name | 2,3-Dimethoxycinnamic acid methyl ester |

| CAS Number | 15854-60-1 |

| Molecular Formula | C12H14O4 |

| Molecular Weight | 222.24 g/mol |

| Melting Point | 53 °C |

| Appearance | Low-melting crystalline solid / viscous oil |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in H₂O |

| SMILES | O=C(OC)/C=C/C1=CC=CC(OC)=C1OC |

Data supported by authoritative chemical inventories[1][2].

Chemical Reactivity & Mechanistic Pathways

The reactivity of 2,3-dimethoxycinnamic acid methyl ester is dictated by its three primary functional zones: the ester carbonyl, the conjugated alkene, and the electron-rich aromatic ring.

Logical reactivity pathways of 2,3-dimethoxycinnamic acid methyl ester.

Validated Synthetic Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. We explore two distinct synthetic routes: thermodynamic esterification and transition-metal-catalyzed cross-coupling.

Protocol A: Fischer Esterification (Thermodynamic Control)

The most direct route to synthesize this compound is the acid-catalyzed Fischer esterification of commercially available 2,3-dimethoxycinnamic acid [3].

Causality & Mechanism: Sulfuric acid (H₂SO₄) protonates the carbonyl oxygen, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the carbonyl carbon. This makes it highly electrophilic, facilitating nucleophilic attack by methanol. Because the reaction is an equilibrium process, using methanol as both the solvent and reactant drives the reaction forward via Le Chatelier's principle [4].

Step-by-step experimental workflow for Fischer esterification synthesis.

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask, suspend 2,3-dimethoxycinnamic acid (10.0 mmol) in anhydrous methanol (30 mL).

-

Catalysis: Slowly add concentrated H₂SO₄ (0.5 mL, ~50 mol%) dropwise while stirring. Self-Validation: The suspension will typically clear into a homogenous solution as the esterification begins.

-

Reflux: Equip the flask with a reflux condenser and heat to 70 °C for 2–3 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the highly polar carboxylic acid spot (baseline) disappears, replaced by a higher Rf ester spot.

-

Workup Partitioning: Cool to room temperature and concentrate the mixture in vacuo to remove excess methanol. Dilute the residue with ethyl acetate (50 mL).

-

Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 20 mL). Causality: The bicarbonate neutralizes the acid catalyst and deprotonates any unreacted starting material, forcing it into the aqueous layer as a water-soluble sodium salt, leaving the pure methyl ester in the organic phase.

-

Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the product.

Protocol B: Palladium-Catalyzed Mizoroki-Heck Cross-Coupling

For advanced derivatization, the compound can be synthesized via a Heck reaction between 1-iodo-2,3-dimethoxybenzene and methyl acrylate [5].

Causality & Mechanism: The active Pd(0) catalyst undergoes oxidative addition into the C-I bond. The electron-deficient methyl acrylate coordinates to the Pd(II) complex, followed by a migratory insertion. The steric bulk of the ortho-methoxy group and the electronics of the acrylate ensure regioselective insertion. Finally, a syn-coplanar β-hydride elimination yields the trans-(E)-alkene exclusively, preserving the thermodynamic stability of the conjugated system.

Heck reaction catalytic cycle for synthesizing the methyl ester.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under argon, combine 1-iodo-2,3-dimethoxybenzene (5.0 mmol), methyl acrylate (6.0 mmol, 1.2 eq), Pd(OAc)₂ (5 mol%), and triphenylphosphine (10 mol%).

-

Base Addition: Add anhydrous triethylamine (10.0 mmol, 2.0 eq) and anhydrous DMF (15 mL). Causality: Triethylamine acts as the terminal base required to drive the reductive elimination step, neutralizing the generated HI and regenerating the active Pd(0) species.

-

Heating: Stir the mixture at 100 °C for 12 hours.

-

Filtration & Extraction: Cool the mixture, dilute with diethyl ether, and filter through a pad of Celite to remove palladium black. Extract the filtrate with water to remove the DMF solvent.

-

Purification: Purify the concentrated organic residue via silica gel flash chromatography to isolate the pure (E)-isomer.

References

-

Carl Roth Research Chemicals. "2,3-Dimethoxycinnamic acid methyl ester, CAS No. 15854-60-1." Carl Roth Product Catalog.[Link]

-

MDPI Molecules. "Catalyzed Mizoroki–Heck Reaction or C–H Activation." Molecules, 2019.[Link]

-

ACS Publications. "Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterification for the Second-Year Organic Laboratory." Journal of Chemical Education, 2020.[Link]

Sources

- 1. 15854-60-1|Methyl 3-(2,3-dimethoxyphenyl)acrylate|BLD Pharm [bldpharm.com]

- 2. 2,3-Dimethoxycinnamic acid methyl ester, 1 g, CAS No. 15854-60-1 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi-res.com [mdpi-res.com]

In Vitro Mechanism of Action of 2,3-Dimethoxycinnamic Acid Methyl Ester: A Technical Guide

As a Senior Application Scientist, evaluating a compound like 2,3-Dimethoxycinnamic acid methyl ester requires looking beyond its static chemical structure to understand its dynamic behavior in biological systems. This compound functions primarily as a highly lipophilic prodrug. In in vitro cell culture and microbial assays, it undergoes rapid intracellular hydrolysis to yield its active moiety: 2,3-dimethoxycinnamic acid (2,3-DCA) .

This whitepaper dissects the in vitro mechanisms of action of this molecule, focusing on its two most scientifically validated pathways: Quorum Sensing (QS) Inhibition in bacterial virulence and Epigenetic Modulation in oncology, alongside its metabolic processing by Cytochrome P450 enzymes.

Prodrug Activation and Pharmacokinetics In Vitro

The methyl esterification of 2,3-DCA is a deliberate biochemical strategy. At a physiological pH of 7.4, the free carboxylic acid of 2,3-DCA is predominantly ionized, which restricts passive diffusion across lipid bilayers. The methyl ester neutralizes this charge, significantly enhancing membrane permeability. Once inside the cytoplasm, ubiquitous intracellular carboxylesterases (such as CES1 and CES2) cleave the ester bond, trapping the active, ionized 2,3-DCA inside the cell where it can interact with intracellular targets.

Intracellular esterase-mediated activation of 2,3-dimethoxycinnamate into active 2,3-DCA.

Antimicrobial Virulence Modulation via Quorum Sensing Inhibition

The most robustly documented mechanism of 2,3-DCA is its ability to disrupt bacterial communication, known as quorum sensing (QS). Rather than acting as a traditional bactericidal antibiotic—which exerts selective pressure and drives resistance—2,3-DCA acts as an anti-virulence agent[1][2].

In the model organism Chromobacterium violaceum, QS is regulated by the CviI/CviR system. 2,3-DCA competitively binds to the CviR receptor pocket, displacing the native autoinducer, N-hexanoyl-L-homoserine lactone (C6-HSL)[1]. This antagonism prevents the receptor from dimerizing and binding to DNA, effectively suppressing the transcription of downstream virulence genes (cviR, vioA, vioB, vioE)[1]. The phenotypic result is a drastic reduction in biofilm formation, swarming motility, and violacein pigment production[1][2].

Competitive inhibition of the CviR quorum sensing receptor by 2,3-DCA.

Protocol 1: Self-Validating In Vitro Quorum Sensing Inhibition Assay

Causality & Trustworthiness: To prove receptor antagonism rather than synthesis inhibition, this protocol utilizes C. violaceum CV026. This specific strain is a mini-Tn5 insertion mutant deficient in the cviI gene; it cannot synthesize its own C6-HSL. Violacein production is therefore 100% dependent on exogenous C6-HSL. If 2,3-DCA reduces pigment in this model, it must be acting at the receptor level.

-

Inoculum Preparation: Culture C. violaceum CV026 overnight in Luria-Bertani (LB) broth containing kanamycin (20 µg/mL) at 28°C.

-

Ligand Co-Administration: Dilute the culture to an OD600 of 0.05. Add exogenous C6-HSL to a final concentration of 5 µM to stimulate the QS system.

-

Compound Treatment: Add 2,3-Dimethoxycinnamic acid methyl ester (pre-dissolved in DMSO) to achieve final concentrations of 50, 100, and 150 µg/mL. Crucial Control: Include a vehicle-only well (DMSO ≤ 1% v/v) to establish maximum uninhibited violacein production, and a positive control well using Furanone C-30 (a known CviR antagonist).

-

Incubation & Extraction: Incubate for 24 hours at 28°C (200 rpm). Centrifuge 1 mL of culture (10,000 × g, 10 min). Discard the supernatant and resuspend the pellet in 1 mL DMSO to extract the water-insoluble violacein pigment.

-

Quantification: Centrifuge again to remove cell debris. Measure the absorbance of the DMSO extract at 585 nm using a microplate reader. Calculate inhibition relative to the vehicle control.

Epigenetic Modulation and Synergistic Anti-Tumor Activity

Beyond microbiology, cinnamic acid derivatives play a role in oncology via epigenetic modulation. While 2,3-DCA alone shows modest growth inhibition, its derivatives—specifically 2,3-dimethoxycinnamoyl azide (DMCA)—have been engineered to act as potent enhancers of Histone Deacetylase Inhibitors (HDACi) like Romidepsin[3].

In vitro studies on human transitional cell carcinoma (TCC) lines (e.g., T24 and UMUC3) demonstrate that these cinnamic derivatives potentiate the HDAC inhibitory activity of romidepsin[3]. The mechanism involves synergistic cell cycle arrest and the induction of apoptosis, accompanied by the upregulation of key cell cycle regulators (such as p21)[3]. The methyl ester form serves as an excellent in vitro tool compound to study these intracellular epigenetic shifts due to its superior cellular uptake compared to the free acid.

Cytochrome P450 Metabolism (CYP199A4)

Understanding the metabolic fate of a compound is critical for drug development. In vitro enzymatic assays using recombinant CYP199A4 have mapped the oxidative metabolism of 2,3-DCA[4].

Causality: CYP199A4 specifically targets the para-substituent of cinnamic acids. Because the 4-position of 2,3-DCA is unsubstituted, the enzyme facilitates an oxidative demethylation or direct hydroxylation, yielding 4-hydroxy-2,3-dimethoxycinnamic acid [4]. This high-coupling efficiency turnover (24 min⁻¹) indicates that the compound is efficiently cleared by specific CYP isoforms, a vital parameter for predicting in vivo half-life[4].

Quantitative Data Summary

The following table synthesizes the in vitro quantitative metrics associated with 2,3-DCA and its derivatives across different biological models.

| Parameter | Biological Model / Enzyme | Concentration / Condition | Observed Effect / Metric |

| Violacein Inhibition | C. violaceum CV026 | 150 μg/mL | 73.9% reduction vs. control[1] |

| Swarming Motility Inhibition | C. violaceum CV026 | 150 μg/mL | 65.9% reduction vs. control[1] |

| Biofilm Formation Inhibition | C. violaceum CV026 | 150 μg/mL | 65.9% reduction vs. control[1] |

| Biofilm Formation Inhibition | C. violaceum CV026 | 100 μg/mL | 36.5% reduction vs. control[1] |

| CYP199A4 Turnover Rate | Recombinant CYP199A4 | 0.5 µM enzyme | 24 min⁻¹ (Product formation)[4] |

| Epigenetic Synergy (DMCA) | T24 / UMUC3 Bladder Cancer | 10 - 25 μmol/L | Enhanced Romidepsin-induced arrest[3] |

References

-

2,3-Dimethoxycinnamic Acid from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum. Marine Drugs (2024).[Link]

-

Effect of Trans-2,3-Dimethoxycinnamoyl Azide on Enhancing Antitumor Activity of Romidepsin on Human Bladder Cancer. Clinical Cancer Research / AACR Journals (2008).[Link]

-

Oxidation of cinnamic acid derivatives by the cytochrome P450 CYP199A4. RSC Advances (2015).[Link]

Sources

Structural Elucidation of 2,3-Dimethoxycinnamic Acid Methyl Ester via High-Resolution MS/MS: A Mechanistic Guide

Executive Summary

The precise structural characterization of cinnamic acid derivatives is a critical vector in natural product discovery, enzyme engineering, and synthetic pharmacology. 2,3-Dimethoxycinnamic acid and its esterified derivatives have garnered significant attention, notably for their role as potent quorum-sensing inhibitors isolated from marine actinomycetes[1] and as substrates in high-throughput directed evolution screening[2].

This technical whitepaper provides an in-depth, mechanistic deconstruction of the tandem mass spectrometry (MS/MS) fragmentation pattern of 2,3-Dimethoxycinnamic acid methyl ester . By synthesizing structural chemistry with high-resolution electrospray ionization (HRESI) dynamics, this guide serves as an authoritative framework for analytical scientists and drug development professionals.

Ionization Dynamics and Thermodynamic Causality

In positive-ion electrospray ionization (ESI+), the ionization of 2,3-dimethoxycinnamic acid methyl ester ( C12H14O4 , exact monoisotopic mass 222.0892 Da) is thermodynamically driven by proton affinity. Protonation occurs preferentially at the carbonyl oxygen of the methyl ester group. This site is favored because the resulting positive charge is highly delocalized across the α,β -unsaturated alkene and the electron-rich dimethoxy-substituted aromatic ring.

The resulting precursor ion, [M+H]⁺ at m/z 223.0970 , serves as the starting point for collision-induced dissociation (CID). The energy applied during CID dictates the cleavage of the weakest bonds, which in this molecule are the ester C-O bond and the methoxy ether bonds. Understanding the causality of these cleavages is essential for differentiating this compound from its positional isomers (e.g., 3,4-dimethoxycinnamic acid derivatives).

Mechanistic MS/MS Fragmentation Pathways

The fragmentation of methoxy-substituted cinnamic esters follows a predictable, yet highly specific, cascade of neutral losses and radical eliminations. The dominant pathways are driven by the stability of the resulting conjugated cations[3].

Pathway A: Ester Cleavage and Acylium Ion Formation

The lowest-energy fragmentation pathway involves the nucleophilic-assisted or inductive cleavage of the ester group. The protonated molecular ion undergoes a neutral loss of methanol ( CH3OH , 32.0262 Da). This elimination is highly favored because it generates a resonance-stabilized acylium ion at m/z 191.0708 . The extended conjugation from the benzene ring through the alkene double bond to the acylium carbon ( R−C≡O+ ) provides immense thermodynamic stability.

Pathway B: Decarbonylation

Following the formation of the acylium ion, the application of higher collision energies (typically >25 eV) induces the neutral loss of carbon monoxide ( CO , 27.9949 Da). The extrusion of CO from m/z 191.0708 yields a conjugated vinyl/aryl cation at m/z 163.0759 . This is a hallmark fragmentation step for cinnamic acids and their esters.

Pathway C: Methoxy Group Radical Cleavage

A distinguishing feature of ortho- and meta-methoxyaromatics is their tendency to undergo homolytic cleavage under CID, losing a methyl radical ( CH3∙ , 15.0235 Da) to form a stable radical cation. This can occur sequentially from the m/z 163 ion to form a radical cation at m/z 148.0524 , or directly from the acylium ion to yield m/z 176.0468. The loss of a radical from an even-electron precursor is a highly diagnostic "fingerprint" for methoxy-substituted benzenes.

CID MS/MS fragmentation cascade of 2,3-Dimethoxycinnamic acid methyl ester.

Quantitative Data Interpretation

To ensure high-confidence annotation, the theoretical exact masses must be compared against experimental data. The table below summarizes the critical diagnostic ions, their elemental compositions, and their expected relative abundances at a normalized collision energy (NCE) of 30 eV.

| Fragment Ion Type | Elemental Composition | Theoretical m/z | Neutral/Radical Loss | Expected Relative Abundance (NCE 30 eV) |

| Precursor Ion | [C12H15O4]+ | 223.0970 | None | 15% |

| Acylium Ion | [C11H11O3]+ | 191.0708 | −CH3OH (32.0262) | 100% (Base Peak) |

| Demethylated Acylium | [C10H8O3]+∙ | 176.0468 | −CH3∙ (15.0235) | 25% |

| Conjugated Cation | [C10H11O2]+ | 163.0759 | −CO (27.9949) | 60% |

| Radical Cation | [C9H8O2]+∙ | 148.0524 | −CH3∙ (15.0235) | 40% |

Note: Mass accuracy should be maintained within <5 ppm for definitive structural assignment.

Self-Validating Experimental Protocol

To generate reproducible and highly accurate MS/MS spectra, the analytical workflow must incorporate internal validation mechanisms. The following protocol utilizes UHPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, a standard configuration for identifying DNA adducts, enzyme metabolites, and natural products[4].

Step 1: Sample Preparation & System Suitability

-

Stock Solution: Dissolve 1.0 mg of 2,3-Dimethoxycinnamic acid methyl ester in 1.0 mL of LC-MS grade Methanol.

-

Working Dilution: Dilute to 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

-

Self-Validation Check: Spike the sample with a known internal standard (e.g., trans-cinnamic acid) at 0.5 µg/mL. This acts as a continuous calibration check for mass accuracy and retention time drift.

Step 2: UHPLC Separation Parameters

-

Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm) to ensure sharp peak shapes and minimize ion suppression.

-

Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

-

Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1 min.

-

Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: High-Resolution MS/MS Acquisition

-

Ionization Mode: ESI Positive (+).

-

Source Parameters: Capillary Voltage at 3.5 kV; Desolvation Temperature at 350°C; Desolvation Gas Flow at 10 L/min.

-

Isolation Window: Narrow Q1 isolation (1.0 Da) centered at m/z 223.1 to prevent co-fragmentation of isobaric background noise.

-

Collision Energy (CE): Utilize a stepped or ramped CE (e.g., 15 eV, 30 eV, 45 eV) using Nitrogen or Argon gas. Ramping ensures that both the low-energy acylium ion (m/z 191) and the higher-energy radical cations (m/z 148) are captured in a single composite MS/MS spectrum.

Self-validating LC-HRMS/MS workflow for cinnamic acid ester characterization.

Conclusion

The MS/MS fragmentation of 2,3-Dimethoxycinnamic acid methyl ester is a highly deterministic process governed by the stability of conjugated systems. The sequential loss of methanol (ester cleavage), carbon monoxide (decarbonylation), and methyl radicals (methoxy cleavage) provides a robust, self-validating spectral fingerprint. By adhering to the high-resolution LC-MS/MS protocols outlined above, researchers can confidently elucidate this structure in complex biological matrices, advancing workflows in natural product screening and synthetic drug development.

References

-

2,3-Dimethoxycinnamic Acid from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum Source: MDPI URL:[Link][1]

-

'Need for speed: high throughput' – mass spectrometry approaches for high-throughput directed evolution screening of natural product enzymes Source: RSC Publishing URL:[Link][2]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: PMC (NIH) URL:[Link][3]

-

Tandem Mass Spectrometry for Characterization of Covalent Adducts of DNA with Anti-cancer Therapeutics Source: PMC (NIH) URL:[Link][4]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ‘Need for speed: high throughput’ – mass spectrometry approaches for high-throughput directed evolution screening of natural product enzymes - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00053F [pubs.rsc.org]

- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tandem Mass Spectrometry for Characterization of Covalent Adducts of DNA with Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthetic Pathways and Chemo-Enzymatic Derivation of 2,3-Dimethoxycinnamic Acid Methyl Ester

Executive Summary

The exploration of marine-derived secondary metabolites has unveiled a wealth of novel bioactive scaffolds. Recently, 2,3-dimethoxycinnamic acid (2,3-DCA) , isolated from the deep-sea marine actinomycete Nocardiopsis mentallicus SCSIO 53858, was identified as a potent quorum-sensing inhibitor (QSI) against Chromobacterium violaceum [1]. However, free carboxylic acids often exhibit suboptimal membrane permeability due to ionization at physiological pH.

Converting 2,3-DCA into 2,3-dimethoxycinnamic acid methyl ester masks the polar carboxylate group, significantly increasing the molecule's lipophilicity (LogP). This thermodynamic adjustment drives higher intracellular accumulation, allowing the molecule to effectively outcompete natural signaling lactones (like C6-HSL) for receptor pockets. This whitepaper details the biosynthetic origins of the parent acid and provides a self-validating chemo-enzymatic protocol for its methyl esterification, designed for researchers and drug development professionals.

Core Biosynthetic Pathway: The Phenylpropanoid Scaffold

The biological synthesis of 2,3-DCA and its ester relies on a specialized branch of the microbial phenylpropanoid pathway. The sequence of enzymatic transformations is governed by strict regioselectivity.

-

Deamination: The pathway initiates with the non-oxidative deamination of L-phenylalanine to cinnamic acid, catalyzed by Phenylalanine ammonia-lyase (PAL).

-

Regioselective Hydroxylation: Unlike standard plant pathways that favor para-hydroxylation (via C4H), specific microbial cytochrome P450 monooxygenases (e.g., CYP199A4 variants) exhibit the unique capacity to hydroxylate the ortho and meta positions, yielding 2,3-dihydroxycinnamic acid [2].

-

O-Methylation: S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) sequentially transfer methyl groups to the hydroxyl oxygens, forming 2,3-DCA.

-

Carboxyl Methylation: The final esterification is mediated biologically by SAM-dependent carboxyl methyltransferases (CCMTs) or chemo-enzymatically via lipases.

Pathway Visualization

Biosynthetic pathway from L-Phenylalanine to 2,3-Dimethoxycinnamic Acid Methyl Ester.

Causality in Experimental Design: Biocatalysis vs. Chemical Synthesis

While standard chemical esterification of 2,3-DCA can be achieved using sulfuric acid in methanol at reflux [3], this approach often requires harsh acidic conditions that complicate downstream purification and generate hazardous waste.

Conversely, biological CCMTs require stoichiometric amounts of the expensive cofactor SAM, making them economically unviable for scale-up. The logical compromise is chemo-enzymatic esterification using immobilized Candida antarctica Lipase B (CALB).

-

The Causality: By conducting the reaction in anhydrous methanol with molecular sieves, we artificially shift the thermodynamic equilibrium. The absence of water prevents the reverse hydrolysis reaction, driving the esterification forward with high atom economy and without the need for costly coenzymes.

Experimental Methodology: Self-Validating Protocol

To ensure absolute scientific integrity, the following protocol incorporates internal controls to create a self-validating system . Every analytical output inherently verifies the success and biological nature of the preceding step.

Step-by-Step Chemo-Enzymatic Esterification

-

Substrate Preparation: Dissolve 50 mM of 2,3-dimethoxycinnamic acid in 10 mL of anhydrous methanol.

-

Water Scavenging: Add 500 mg of activated 4Å molecular sieves to the reaction vessel to act as a thermodynamic sink for produced water.

-

Biocatalyst Addition: Introduce 100 mg of immobilized CALB (Novozym 435).

-

Incubation: Seal the vessel and incubate at 50°C with orbital shaking (200 rpm) for 24 hours.

-

System Validation (Parallel Controls):

-

Negative Control: Run a parallel reaction using heat-denatured CALB (boiled at 100°C for 30 mins). This quantifies the background non-enzymatic esterification rate.

-

Internal Standard: Post-incubation, spike the mixture with 10 mM of 3,4-dimethoxycinnamic acid. This allows for precise calculation of extraction recovery rates during HPLC analysis.

-

-

Extraction & Purification: Filter the mixture to remove the immobilized enzyme and molecular sieves. Evaporate the methanol under reduced pressure. Purify the crude residue via flash chromatography (silica gel, 10% EtOAc in hexanes) to yield the pure methyl ester [3].

Workflow Visualization

Step-by-step experimental workflow for the chemo-enzymatic esterification of 2,3-DCA.

Quantitative Data Summaries

The rationale for synthesizing this ester is grounded in the potent biological activity of its parent acid, 2,3-DCA, and the established kinetic viability of processing cinnamic acid derivatives through microbial enzymes.

Table 1: Biological Activity of 2,3-DCA against C. violaceum CV026 [1] (Demonstrates the baseline pharmacological value of the parent scaffold prior to esterification)

| QS-Regulated Trait | Concentration | Inhibition Rate | Target Genes Suppressed |

| Violacein Production | 150 μg/mL | 73.9% | vioA, vioB, vioE |

| Swarming Motility | 150 μg/mL | 65.9% | cviR |

| Biofilm Formation | 150 μg/mL | 37.8% | cviR |

Table 2: Enzyme Kinetic Parameters for Cinnamic Acid Derivatives via CYP199A4 [2] (Validates the biological feasibility of generating the necessary hydroxylated precursors)

| Substrate | Product Formation Rate | Structural Observation |

| 4-Methylcinnamic acid | 85.0 min⁻¹ | High coupling efficiency |

| 3,4-Dimethoxycinnamic acid | ~4.0 min⁻¹ | ~50% substrate conversion in 4 hours |

| 2,4-Dimethoxycinnamic acid | N/A | Tight active-site binding, low spin state shift |

References

- 2,3-Dimethoxycinnamic Acid from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum - nih.gov (PMC).

- Substrate binding studies on the CYP199A4 system - RSC Advances.

- Formal α-Allylation of Primary Amines by a Dearomative, Palladium-Catalyzed Umpolung Allylation of N-(Aryloxy)

Using 2,3-Dimethoxycinnamic acid methyl ester as a precursor in organic synthesis

Application Note: 2,3-Dimethoxycinnamic Acid Methyl Ester as a Strategic Precursor in Advanced Organic Synthesis

Executive Summary

In the landscape of modern organic synthesis and drug discovery, the selection of highly versatile building blocks is paramount. 2,3-Dimethoxycinnamic acid methyl ester (CAS: 15854-60-1) serves as a uniquely functionalized α,β -unsaturated ester. The presence of the electron-donating 2,3-dimethoxy aryl ring coupled with the electrophilic conjugated ester provides a highly tunable scaffold. This application note details the physicochemical rationale, key synthetic pathways, and validated protocols for utilizing this compound in the synthesis of homoallylic amines, antioxidant chromenones, and advanced pharmacological intermediates.

Physicochemical Profiling & Reactivity Rationale

The strategic value of methyl 2,3-dimethoxycinnamate lies in its dual reactivity profile:

-

The α,β -Unsaturated Ester Moiety: Acts as a prime site for controlled 1,2-reductions (yielding allylic alcohols) or 1,4-reductions (yielding saturated propanoic acid derivatives). The methyl ester is easily hydrolyzed or transesterified, serving as a robust protecting group during upstream functionalization.

-

The 2,3-Dimethoxy Aryl System: The methoxy groups at the 2- and 3-positions significantly enrich the electron density of the aromatic ring. This electronic bias is critical for downstream intramolecular Friedel-Crafts acylations or cyclizations to form coumarins, indanones, and quinolines[1][2]. Furthermore, in transition-metal catalysis, this electron-rich nature requires specific ligand tuning (e.g., Xantphos) to overcome elevated energy barriers during oxidative addition[3].

Key Synthetic Applications

A. Precursor for Palladium-Catalyzed Umpolung Allylation

Methyl 2,3-dimethoxycinnamate is a critical starting material for the synthesis of complex homoallylic primary amines. By reducing the ester to (E)-2,3-dimethoxycinnamyl alcohol and subsequently converting it to an allylic tert-butyl carbonate, the compound becomes a potent electrophile. In the presence of a Pd(0) catalyst and Xantphos, it undergoes oxidative addition to form a π -allyl-palladium(II) complex. This complex reacts with 2-azaallyl anions (generated from N-(aryloxy)imines) in a dearomative C–C bond-forming reaction, yielding highly functionalized amines with excellent E/Z selectivity[3][4].

B. Scaffold for Antioxidant and Antimicrobial Agents

Through catalytic hydrogenation of the alkene followed by ester hydrolysis, the compound is converted into 3-(2,3-dimethoxyphenyl)propanoic acid[1]. This saturated intermediate is widely utilized in the synthesis of coumarin, chromenone, and quinolinone derivatives. These cyclic scaffolds have been extensively validated as potent antioxidant agents (outperforming standard Trolox in lipid peroxidation inhibition assays) and as quorum-sensing inhibitors against bacterial strains like Chromobacterium violaceum[2].

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and yields for the primary transformations of methyl 2,3-dimethoxycinnamate.

| Transformation | Reagents & Catalyst | Temp (°C) | Yield (%) | Selectivity / Purity | Downstream Utility |

| 1,2-Reduction | DIBAL-H (2.0 eq), DCM | -78 °C | 91% | >99% E-isomer | Allylic carbonates for Pd-catalysis[3] |

| 1,4-Hydrogenation | H 2 (1 atm), 10% Pd/C, MeOH | 25 °C | >95% | >98% purity | Precursor for coumarin cyclization[1] |

| Umpolung Allylation | Pd 2 (dba) 3 , Xantphos, K 3 PO 4 | 90 °C | 79% | E/Z = 20:1 | Homoallylic primary amines[4] |

Experimental Protocols

Protocol 1: Synthesis of (E)-2,3-Dimethoxycinnamyl Alcohol via DIBAL-H Reduction

This protocol details the controlled 1,2-reduction of the α,β -unsaturated ester to the corresponding allylic alcohol.

-

Preparation: Flame-dry a 250 mL round-bottom flask under argon. Charge the flask with methyl 2,3-dimethoxycinnamate (2.98 g, 10.3 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 90 mL).

-

Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Causality: DIBAL-H is a highly reactive hydride source. Cryogenic temperatures are mandatory to suppress over-reduction to the alkane and to prevent 1,4-conjugate addition, ensuring strict 1,2-hydride delivery to the carbonyl carbon[3].

-

-

Hydride Addition: Dropwise add DIBAL-H (1.0 M in hexanes, 20.9 mL, 20.9 mmol, 2.0 equiv) over 30 minutes via a syringe pump.

-

Causality: Two equivalents of hydride are required to fully reduce the ester to the alcohol (one to form the tetrahedral intermediate, one to reduce the resulting aldehyde). Slow addition controls the exothermic reaction profile.

-

-

Quenching & Workup: Stir for 2 hours at -78 °C, then carefully quench by adding 10 mL of methanol, followed by 50 mL of saturated aqueous Rochelle's salt (potassium sodium tartrate).

-

Causality: Rochelle's salt chelates the aluminum byproducts, breaking down the stubborn aluminum emulsion into two easily separable, clear liquid phases.

-

-

Purification: Extract the aqueous layer with DCM (3 × 50 mL). Dry the combined organic layers over anhydrous Na 2 SO 4 , concentrate in vacuo, and purify via flash column chromatography (10% EtOAc in hexanes) to afford the product as a colorless oil[3].

Protocol 2: Catalytic Hydrogenation to Methyl 3-(2,3-dimethoxyphenyl)propanoate

This protocol details the selective 1,4-reduction of the alkene while preserving the ester and methoxy functionalities.

-

Setup: In a 100 mL flask, dissolve methyl 2,3-dimethoxycinnamate (2.0 g, 9.0 mmol) in HPLC-grade methanol (40 mL).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 200 mg, 10% w/w).

-

Causality: Methanol provides optimal solubility and facilitates excellent hydrogen gas diffusion to the palladium surface. The catalyst must be added carefully under an inert atmosphere to prevent solvent ignition[1].

-

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature for 4 hours.

-

Causality: Ambient pressure is strictly maintained. The conjugated alkene is highly susceptible to hydrogenation; utilizing high-pressure reactors (e.g., Parr shakers) risks unwanted hydrogenolysis of the electron-rich methoxy groups.

-

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol.

-

Causality: Celite prevents the finely divided, pyrophoric palladium particles from passing into the filtrate and igniting upon drying.

-

-

Concentration: Evaporate the solvent under reduced pressure to yield the saturated ester, which can be used in subsequent cyclization steps without further purification[1][5].

Mechanistic Workflows

Fig 1: Synthetic divergence of methyl 2,3-dimethoxycinnamate into key pharmacological scaffolds.

Fig 2: Pd-catalyzed umpolung allylation using 2,3-dimethoxycinnamyl electrophiles.

References

-

[3][4] Formal α -Allylation of Primary Amines by a Dearomative, Palladium-Catalyzed Umpolung Allylation of N-(Aryloxy)imines. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

-

[1] The Metabolism of Coumarin by a Strain of Pseudomonas. Agricultural and Biological Chemistry. URL:[Link]

-

[2] Chromenone and quinolinone derivatives as potent antioxidant agents. ResearchGate. URL:[Link]

-

[5] US20100160351A1 - Pharmaceutical compositions and methods for treating hyperuricemia and related disorders. Google Patents. URL:

Sources

GC-MS Analytical Protocol for the Detection and Quantification of 2,3-Dimethoxycinnamic Acid Methyl Ester

Executive Summary & Scope

Cinnamic acid derivatives, including 2,3-dimethoxycinnamic acid, are critical bioactive scaffolds frequently evaluated in pharmacokinetics and drug discovery due to their anti-inflammatory, antimicrobial, and antiviral properties[1]. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for profiling these compounds. However, the free carboxylic acid moiety in un-derivatized cinnamic acid causes severe peak tailing and thermal degradation. This application note details a validated, self-consistent protocol for the extraction, esterification, and GC-MS quantification of 2,3-dimethoxycinnamic acid as its methyl ester (Methyl 2,3-dimethoxycinnamate).

Analyte Profiling & Mechanistic Rationale

The Causality of Derivatization

To achieve high-resolution chromatographic separation, polar functional groups must be neutralized. Esterification of 2,3-dimethoxycinnamic acid using (or boron trifluoride-methanol) converts the polar carboxyl group into a non-polar methyl ester. This transformation dramatically increases the analyte's volatility, improves peak symmetry, and decreases sample activity within the GC inlet, preventing analyte loss before it even reaches the column[2].

Electron Impact (EI) Fragmentation Mechanics

Under standard 70 eV Electron Impact (EI) ionization, Methyl 2,3-dimethoxycinnamate ( C12H14O4 , MW: 222.24 g/mol ) exhibits a highly reproducible fragmentation pattern. The ionization energy of 70 eV is universally applied to ensure the resulting spectra can be directly cross-referenced against authoritative NIST and Wiley mass spectral libraries[1].

The fragmentation is driven by the stability of the aromatic ring and the lability of the methoxy and ester groups:

-

Molecular Ion: The intact molecular ion [M]+∙ is typically observed at m/z 222.

-

Alpha-Cleavage & Radical Loss: The loss of a methoxy radical ( ∙OCH3 , -31 Da) from the ester or aromatic ring yields a prominent fragment at m/z 191. Alternatively, the loss of a methyl radical ( ∙CH3 , -15 Da) yields m/z 207.

-

CO Elimination: A subsequent loss of carbon monoxide (CO, -28 Da) from the m/z 191 fragment produces an ion at m/z 163, a classic hallmark of methoxyaromatic compounds.

Fig 1. Primary EI fragmentation pathway of Methyl 2,3-dimethoxycinnamate.

Step-by-Step Experimental Methodology

Sample Preparation & Esterification Workflow

This protocol utilizes an acid-catalyzed esterification to ensure quantitative conversion of the free acid to its methyl ester.

-

Extraction: Weigh ~25 mg of the sample matrix (or pipet 100 µL of plasma/extract) into a clear glass reaction vial with a conical bottom.

-

Internal Standard Addition: Add a defined concentration of a deuterated internal standard (e.g., d5 -cinnamic acid) to track recovery and normalize matrix effects[3].

-

Reagent Addition: Add 2.0 mL of methanolic hydrochloride reagent to the vial.

-

Thermal Incubation: Seal the vial and heat in a digital two-block heater at 80 °C for 20 minutes to drive the esterification reaction to completion.

-

Neutralization & Partitioning: Allow the vial to cool to room temperature. Add 500 µL of hexane and 80 µL of sulfuric acid (49% v/v) to neutralize excess base and partition the methyl esters into the organic layer[3].

-

Phase Separation: Centrifuge at 2000 rpm for 2 minutes. Carefully recover the upper hexane layer containing the 2,3-dimethoxycinnamic acid methyl ester for analysis[3].

Fig 2. Step-by-step sample preparation and GC-MS analytical workflow.

GC-MS Instrument Configuration

The analysis is performed using a single quadrupole GC-MS system equipped with a 5% diphenyl / 95% dimethylpolysiloxane capillary column (e.g., Rxi-5Sil MS, 30 m × 0.25 mm ID × 0.25 μm film thickness)[1]. This stationary phase is selected because the diphenyl groups provide essential π−π interactions, offering superior resolution for aromatic esters compared to strictly non-polar columns[2].

To prevent co-elution of closely related structural isomers, a meticulously optimized temperature gradient is required[3].

Table 1: Optimized GC-MS Operating Parameters

| Parameter | Setting / Value | Mechanistic Rationale |

| Column | Rxi-5Sil MS (30m x 0.25mm x 0.25µm) | Optimal selectivity for aromatic methyl esters[1]. |

| Carrier Gas | Helium (Constant flow: 1.0 mL/min) | Provides high chromatographic efficiency and inertness[1]. |

| Injection Volume | 1.0 µL (Splitless mode) | Maximizes sensitivity for trace detection in complex matrices. |

| Inlet Temperature | 250 °C | Ensures flash vaporization without initiating thermal breakdown. |

| Oven Program | Initial: 50 °C (hold 2 min) Ramp 1: 10 °C/min to 160 °C Ramp 2: 3 °C/min to 185 °C Ramp 3: 20 °C/min to 280 °C (hold 5 min) | The shallow 3 °C/min ramp through the mid-elution zone resolves critical structural isomers[3]. |

| Ionization Mode | Electron Impact (EI), 70 eV | Standardized energy for accurate spectral library matching[1]. |

| Temperatures | Transfer Line: 280 °C Ion Source: 240 °C Quadrupole: 150 °C | Prevents cold spots and condensation of the analyte. |

| Scan Range | m/z 40 to 550 | Captures all relevant low-mass fragments and the molecular ion. |

Data Acquisition & Quantitative Interpretation

Quantification is achieved by extracting the specific ion chromatograms (EIC) for the target analyte and comparing the integrated peak area against the deuterated internal standard.

Table 2: Diagnostic Ions for 2,3-Dimethoxycinnamic Acid Methyl Ester

| Ion Type | m/z Value | Relative Abundance | Diagnostic Utility |

| Molecular Ion [M]+∙ | 222 | Medium | Confirms intact molecular weight. |

| Base Peak / Quant Ion | 191 | High (100%) | Primary ion used for EIC quantification (Loss of ∙OCH3 ). |

| Qualifier Ion 1 | 207 | Low-Medium | Confirms structural identity (Loss of ∙CH3 ). |

| Qualifier Ion 2 | 163 | Medium | Confirms methoxyaromatic core (Loss of CO). |

Self-Validating Check: The precision of the analytical run is validated if the retention time of the analyte matches the external reference standard within ±0.05 minutes, and the qualifier-to-quantifier ion ratios remain within ±20% of the established library spectra[1].

References

-

Habeeb, W. H., Hanoush, N. H., Alani, M. T., et al. (2026). Comparative Molecular Docking and Pharmacokinetic Profiling of Cinnamic Acid and Oleic Acid from Cinnamomum verum as Potential Inhibitors of Dengue Virus Proteins. Infectious Disease Reports, 18(2), 26.[Link]

-

Bonzanini, V., Savolainen, O., Palomo, S. M., & Geijer, C. (2026). Optimization of a fatty acid methyl ester protocol for quantification of odd- and even-chain fatty acids in yeast. AMB Express, 16.[Link]

Sources

Application Note: In Vivo Dosing Protocols and Pharmacological Profiling of 2,3-Dimethoxycinnamic Acid Methyl Ester

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Application Guide

Executive Summary & Rationale

2,3-Dimethoxycinnamic acid methyl ester (2,3-DMCAME) is a highly lipophilic derivative of 2,3-dimethoxycinnamic acid, a naturally occurring compound identified in marine actinomycetes[1]. Recent pharmacological interest in cinnamic acid derivatives stems from their dual functionality: they act as potent anti-inflammatory agents (often serving as precursors to drugs like tranilast)[2] and as robust Quorum Sensing (QS) inhibitors against multidrug-resistant pathogens[1][3].

While the free acid form (2,3-DCA) exhibits strong in vitro efficacy—such as suppressing Chromobacterium violaceum biofilm formation by up to 65.9% at 150 μg/mL[3]—the methyl esterification of this compound significantly increases its partition coefficient (LogP). This structural modification enhances cellular membrane permeability and gastrointestinal absorption, making 2,3-DMCAME a superior candidate for in vivo efficacy models. This guide provides a self-validating, causality-driven framework for formulating and dosing 2,3-DMCAME in murine models.

Mechanistic Framework: Quorum Sensing & Virulence Inhibition

To understand the dosing strategy, one must first understand the pharmacodynamics. 2,3-DMCAME operates not as a traditional bactericidal antibiotic, but as an anti-virulence agent. It competitively binds to the CviR receptor, blocking natural autoinducers (like N-hexanoyl-L-homoserine lactone)[1]. This prevents the transcription of virulence genes (vioA-E), thereby halting biofilm formation without exerting selective survival pressure that leads to resistance[1].

Fig 1: Mechanism of Action of 2,3-DMCAME in suppressing bacterial Quorum Sensing.

Physicochemical Properties & Formulation Strategy

Because 2,3-DMCAME is a methyl ester, it is virtually insoluble in water. Administering it in an unoptimized aqueous suspension will result in erratic absorption, high inter-subject variability, and precipitation at the injection site.

Causality in Formulation: To achieve a self-validating PK profile, the compound must be maintained in a dissolved state within the gastrointestinal tract or peritoneal cavity. We utilize a co-solvent system: DMSO disrupts the crystalline lattice of the compound, Tween 80 acts as a surfactant to create stable micelles, and Saline provides physiological isotonicity.

Table 1: Recommended Vehicle Formulations for 2,3-DMCAME

| Route | Formulation Ratio (v/v) | Max Concentration | Rationale / Causality |

| Intravenous (IV) | 5% DMSO / 10% Solutol HS15 / 85% Saline | 5 mg/mL | Prevents precipitation in systemic circulation; Solutol is safer for IV than Tween. |

| Intraperitoneal (IP) | 5% DMSO / 10% Tween 80 / 85% Saline | 15 mg/mL | Ensures rapid peritoneal absorption while minimizing localized tissue necrosis. |

| Oral (PO) | 0.5% Carboxymethyl Cellulose (CMC) / 0.1% Tween 80 | 50 mg/mL (Suspension) | For high-dose tolerability. The ester is highly stable in acidic gastric environments. |

In Vivo Experimental Protocols

The following workflows detail the standardized procedures for evaluating 2,3-DMCAME in preclinical murine models (C57BL/6 or BALB/c mice, 8-10 weeks old).

Fig 2: Standardized in vivo workflow for 2,3-DMCAME pharmacokinetic and efficacy profiling.

Protocol A: Formulation Preparation (10 mg/mL for IP Dosing)

Note: Prepare formulations fresh daily to prevent ester hydrolysis.

-

Weighing: Accurately weigh 100 mg of 2,3-DMCAME powder into a sterile glass vial.

-

Primary Solubilization: Add 0.5 mL of 100% DMSO. Vortex for 2 minutes until the solution is completely clear. Causality: DMSO ensures complete molecular dispersion.

-

Surfactant Addition: Add 1.0 mL of Tween 80. Vortex vigorously for 3 minutes. Sonicate in a water bath at 37°C for 5 minutes.

-

Aqueous Dilution: Dropwise, add 8.5 mL of sterile 0.9% NaCl (Saline) while continuously vortexing. Critical Step: Adding saline too quickly will cause the hydrophobic ester to crash out of solution.

-

Verification: The final solution should be a clear, slightly viscous liquid with no visible particulates.

Protocol B: Pharmacokinetic (PK) Dosing and Sampling

-

Dosing: Administer the formulation to mice at a dose volume of 10 mL/kg.

-

For a 25g mouse, inject 250 μL intraperitoneally (IP) to achieve a 100 mg/kg dose.

-

-

Blood Collection: At time points 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose, collect 50 μL of blood via the submandibular vein into K2-EDTA coated tubes.

-

Plasma Separation: Centrifuge blood at 3,000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials.

-

Quenching: Immediately add 3 volumes of ice-cold acetonitrile (containing an internal standard, e.g., tolbutamide) to 1 volume of plasma to precipitate proteins and halt any plasma esterase activity. Causality: Rodent plasma contains high levels of carboxylesterases that will rapidly cleave the methyl ester back to 2,3-DCA if not quenched.

Protocol C: In Vivo Biofilm Infection Model (Efficacy)

-

Infection: Induce a localized infection by injecting 1×106 CFU of C. violaceum or P. aeruginosa suspended in 50 μL of 1% agar into the right thigh muscle of the mouse. The agar promotes localized biofilm formation.

-

Treatment Regimen: 2 hours post-infection, administer 2,3-DMCAME (50 mg/kg IP). Repeat dosing every 12 hours for 3 days.

-

Endpoint: Euthanize mice at day 4. Excise the infected thigh muscle, homogenize in 1 mL of sterile PBS, and plate serial dilutions on LB agar to quantify bacterial load. Measure local inflammatory cytokines (TNF-α, IL-6) via ELISA.

Quantitative Data & Expected Parameters

Based on the behavior of structurally analogous cinnamic acid derivatives and in vitro benchmarks[1][2], the following table outlines the expected quantitative parameters for 2,3-DMCAME during preclinical evaluation.

Table 2: Projected Pharmacokinetic and Efficacy Parameters

| Parameter | Expected Value Range | Clinical / Experimental Significance |

| T_max (PO) | 1.5 - 2.0 hours | Indicates moderate gastrointestinal absorption rate. |

| Half-life (t1/2) | 3.5 - 5.0 hours | Requires twice-daily (BID) dosing to maintain steady-state therapeutic levels. |

| In vivo MIC | >500 μg/mL | Confirms compound is not bactericidal (avoids resistance). |

| Effective Anti-QS Dose | 50 - 100 mg/kg (IP) | Sufficient to reach target tissue concentrations of ~150 μg/mL required for virulence suppression[1][3]. |

References

-

2,3-Dimethoxycinnamic Acid from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum Source: ResearchGate / MDPI (April 2024) URL:[Link][1]

-

2,3-Dimethoxycinnamic Acid from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum (PMC Full Text) Source: National Institutes of Health (NIH) URL:[Link][3]

-

Pharmaceutical compositions and methods for treating hyperuricemia and related disorders (Tranilast and Cinnamic Acid Derivatives) Source: Google Patents (US20100160351A1) URL:[2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US20100160351A1 - Pharmaceutical compositions and methods for treating hyperuricemia and related disorders - Google Patents [patents.google.com]

- 3. 2,3-Dimethoxycinnamic Acid from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 2,3-Dimethoxycinnamic Acid Methyl Ester

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2,3-Dimethoxycinnamic acid methyl ester in aqueous media. Our goal is to provide a logical, scientifically-grounded framework for systematically addressing and overcoming these issues in your experimental workflows.

Understanding the Challenge: Why is 2,3-Dimethoxycinnamic Acid Methyl Ester Likely Poorly Soluble in Water?

Question: I'm having difficulty dissolving 2,3-Dimethoxycinnamic acid methyl ester in my aqueous buffer. Why is this happening?

Answer: Based on its chemical structure, 2,3-Dimethoxycinnamic acid methyl ester is predicted to have low aqueous solubility. The molecule possesses several features that contribute to its hydrophobicity (water-repelling nature):

-

Aromatic Ring: The benzene ring is inherently nonpolar.

-

Methoxy Groups (-OCH₃): While the oxygen atoms can participate in some hydrogen bonding, the methyl groups add to the molecule's lipophilicity.

-

Methyl Ester Group (-COOCH₃): This group is less polar than a carboxylic acid and reduces the molecule's ability to donate a hydrogen bond, which is crucial for interacting with water molecules.

This inherent hydrophobicity leads to strong intermolecular forces between the ester molecules, making it energetically unfavorable for water to surround and dissolve them.[2]

Initial Troubleshooting: Basic Strategies to Improve Solubility

Question: What are the first steps I should take to try and dissolve my compound?

Answer: Before moving to more complex formulation strategies, it's essential to explore simple physical and environmental adjustments.

Workflow for Initial Solubility Testing

Caption: A decision tree for troubleshooting poor solubility.

Final Recommendations

When working with a poorly water-soluble compound like 2,3-Dimethoxycinnamic acid methyl ester, a systematic approach is key. We recommend starting with the simplest methods (agitation, heat) and progressing through the use of co-solvents, surfactants, and cyclodextrins. Always consider the compatibility of your chosen solubilization method with your downstream application. For instance, high concentrations of DMSO may be unsuitable for cell-based assays. By understanding the underlying principles of solubility and methodically testing these established techniques, you can overcome the challenges posed by hydrophobic molecules in your research.

References

- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.

- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. MDPI.

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC.

- Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. PMC.

- Cyclodextrin Inclusion Compounds. CD Bioparticles.

- Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling - ACS Publications.

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis.

- Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharma Excipients.

- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. RSC Publishing.

- pH Adjustment and Co-Solvent Optimization. BOC Sciences.

- How does surfactant affect solubility of relatively non polar substance?. Quora.

- Hi, can anyone tell me how to dissolve a hydrophobic compound..?. ResearchGate.

- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.

- Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.

- Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC.

- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents.

- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.

- pH Effects on Solubility. Chad's Prep®.

- Dissolving Hydrophobic Compounds. JoVE Journal.

- Introduction to Common Non-ionic Surfactants. Guangdong Huana Chemistry Co., Ltd..

- The Effects of pH on Solubility. Chemistry LibreTexts.

- 2,3-Dimethoxycinnamic acid. PubChem.

- Formulation Tactics for the Delivery of Poorly Soluble Drugs. Unknown Source.

- What are the types of surfactants? How surfactants work?. Longchang Chemical.

- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Unknown Source.

- What are the effects of surfactants on the solubilization of hydrophobic substances?. Blog.

- What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. ResearchGate.

- pH Adjusting Database. CompoundingToday.com.

- Does anyone know how pH affects solubility??. Reddit.

- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC.

- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.

- 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.

- Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. PMC.

Sources

Preventing hydrolysis of 2,3-Dimethoxycinnamic acid methyl ester in aqueous buffers

Welcome to the Technical Support Center for handling 2,3-Dimethoxycinnamic acid methyl ester . This guide is designed for researchers and drug development professionals who need to maintain the structural integrity of this compound during in vitro assays, formulation, and analytical sample preparation.

Below, you will find a mechanistic breakdown of ester hydrolysis, troubleshooting FAQs, quantitative stability data, and self-validating experimental protocols.

Mechanisms of Degradation & Intervention Logic

2,3-Dimethoxycinnamic acid methyl ester is prone to degradation via the cleavage of its ester bond, yielding 2,3-dimethoxycinnamic acid and methanol. This cleavage is driven by three primary pathways: acid-catalyzed hydrolysis, base-catalyzed saponification, and enzymatic degradation by esterases[1][2][3].

Caption: Mechanisms of 2,3-Dimethoxycinnamic acid methyl ester hydrolysis and targeted interventions.

Troubleshooting & FAQs

Q1: Why does my compound rapidly degrade in standard PBS (pH 7.4)? Causality: The ester bond is highly vulnerable to base-catalyzed hydrolysis. In a pH 7.4 environment, the concentration of hydroxide ions (OH⁻) is sufficient to act as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester[2]. Solution: Shift the buffer to a slightly acidic pH (e.g., pH 5.0 - 6.0) using citrate or acetate buffers, where the ester exhibits maximum thermodynamic stability[1].

Q2: How can I formulate this compound for in vitro cell assays without triggering hydrolysis? Causality: Water activity is the primary driver of chemical hydrolysis. By minimizing the aqueous fraction during storage and initial dilution, you drastically reduce the hydrolysis rate[1]. Solution: Prepare stock solutions in anhydrous solvents like DMSO or ethanol. Store aliquots at -80°C to prevent freeze-thaw degradation. Only spike the compound into the aqueous assay medium immediately before treating the cells[1].

Q3: My assay requires biological matrices (e.g., plasma, cell lysate). How do I prevent enzymatic cleavage? Causality: Biological matrices contain high concentrations of esterases (e.g., carboxylesterases) that rapidly cleave ester bonds, often outpacing chemical hydrolysis by orders of magnitude[3]. Solution: Pre-treat the biological matrix with broad-spectrum esterase inhibitors. Phenylmethylsulfonyl fluoride (PMSF) or Sodium Fluoride (NaF) are highly effective serine hydrolase inhibitors[1]. Note that PMSF has a short half-life in aqueous solutions and must be prepared fresh.

Quantitative Stability Data

The following table summarizes the expected stability profile of cinnamic acid methyl esters across various aqueous environments, allowing you to predict degradation timelines and apply the correct interventions.

| Condition / Matrix | pH | Dominant Degradation Mechanism | Estimated Half-Life (t₁/₂) | Recommended Intervention |

| 0.1 M HCl | 1.0 | Acid-Catalyzed Hydrolysis | < 2 hours | Neutralize immediately after prep. |

| Citrate Buffer | 5.5 | Minimal (Optimal Stability) | > 48 hours | Maintain cold (4°C)[1]. |

| Standard PBS | 7.4 | Base-Catalyzed Hydrolysis | ~4 - 8 hours | Use co-solvents / prepare fresh[2]. |

| Human Plasma | 7.4 | Enzymatic (Esterases) | < 15 minutes | Add PMSF / NaF prior to spiking[3]. |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in controls to confirm that any observed loss of the parent compound is strictly due to hydrolysis, and not matrix suppression or extraction failure.

Protocol A: Preparation of Hydrolysis-Resistant Working Solutions

-

Anhydrous Stock: Dissolve 2,3-Dimethoxycinnamic acid methyl ester in anhydrous DMSO to a concentration of 10 mM.

-

Aliquot & Freeze: Divide into single-use 10 µL aliquots and store at -80°C. Logic: Prevents atmospheric moisture from initiating hydrolysis over time.

-

Buffer Preparation: Prepare a 50 mM Citrate buffer adjusted strictly to pH 5.5. Chill on ice.

-

Just-in-Time Dilution: Immediately prior to the assay, dilute the DMSO stock into the chilled citrate buffer to your final working concentration (e.g., 10 µM). Ensure final DMSO concentration remains ≤ 0.1% to avoid cellular toxicity.

Protocol B: Validated Plasma Stability Assay with Esterase Inhibition

This protocol measures the true enzymatic stability of the ester by utilizing an organic quenching method[4].

-

Matrix Preparation: Thaw human plasma on ice. Divide into two pools:

-

Control Pool: Add vehicle (e.g., 1% isopropanol).

-

Inhibited Pool: Add PMSF to a final concentration of 1 mM.

-

-

Pre-incubation: Gently mix and pre-incubate both pools at 37°C for 15 minutes to allow PMSF to irreversibly bind serine hydrolases.

-

Spiking (T=0): Spike 2,3-Dimethoxycinnamic acid methyl ester into both pools to a final concentration of 1 µM. Immediately transfer a 100 µL aliquot from each into 300 µL of ice-cold Acetonitrile (ACN) containing an internal standard[4].

-

Time-Course Sampling: Incubate the remaining pools at 37°C. At 15, 30, 60, and 120 minutes, remove 100 µL aliquots and quench in 300 µL of ice-cold ACN[4].

-

Extraction & Analysis: Vortex all quenched samples for 2 minutes to precipitate proteins. Centrifuge at 4000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis[4].

Caption: Step-by-step workflow for evaluating ester stability in biological matrices.

References[1] BenchChem. "How to prevent hydrolysis of 3-(4-Acetyloxyphenyl)benzoic acid during experiments". BenchChem Tech Support.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhy3oHx8lJWoDd9RJ2geW6rEIy1bcF19Bsx9OIRnH84foAUdUAMWUTxjBgXOvXqO-NSxk3Ya7dyEEsM5rQZINJfD72n1YLHtLcuxpJ7qQAR6vvIxVfPIN_2-1zb71vy3f-PqdwAKaB7nF7GspfXOGD_fBRQPwp4w0zf7mqwUFC_0TKdiagkmIHCh8H-mSElffXxCwevqCHYjmG8xZpH_-lN4Nbu3dCVmUwkq5HWw==[2] ACS Publications. "Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants: Kinetic Studies". American Chemical Society.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf392j2nsPzJsxiaBIP2v4_i7TSVSd6mcIce_1gW59XnSueWsixsqei4bk_tsbL6g3CuQnxrd55L9Uj-n0WBGWXLc0qLVlbVAWPxDc6OKeR5vXWcODzzz6DglJuR4Zd5-vKEbvRg==[3] NIH/PMC. "Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes". National Institutes of Health.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrhkgAz2BIJ2qL-q4TJtL4xuSkqnlsfMme2Wj6OmpZXxe9bOdnVhWZiSbA9f574ty5iYC1BYoDIBT2j0uiazsnDGyRbcNABgkNC6G4aRR71aGllntfBl8ALMdY7QMjRkHZRYkgzbm3EottqxS4[4] BenchChem. "How to prevent the hydrolysis of Tubulysin E's acetate ester". BenchChem Tech Support.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXQ1xC0eC3dUWmQrT5j-nf6h9cv1rDIKs-GZQw2rCSsT7ryqj73hhi99iZ1O_70Yk9ngl-Kx6JypVP3GUHFVVToCMPORWqJ0mgOKTgLETwQ9YW9CCzcZQPrrNaRUfhIHPIPawaG6mbzjadrosv94fKZIi12Pbg3jkSlPYGG16tbXtJ9Q8UbelkfwsCeOC-yI_y-6aJZLdwtn8=

Sources

Technical Support Center: Purification of Crude 2,3-Dimethoxycinnamic Acid Methyl Ester

Welcome to the technical support center for the purification of crude 2,3-Dimethoxycinnamic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common issues encountered during the purification of this compound. Our goal is to equip you with the scientific rationale behind each purification step, enabling you to optimize your experimental outcomes.

Introduction

2,3-Dimethoxycinnamic acid methyl ester is a valuable intermediate in organic synthesis. Its purity is paramount for the success of subsequent reactions and the integrity of final products. The primary synthetic route to this ester is typically the Fischer esterification of 2,3-Dimethoxycinnamic acid with methanol, catalyzed by a strong acid.[1][2][3] The crude product from this reaction will inevitably contain impurities such as unreacted starting materials, the acid catalyst, and potential side products. This guide provides detailed protocols and troubleshooting advice for the two most effective purification techniques: recrystallization and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2,3-Dimethoxycinnamic acid methyl ester?

A1: The most prevalent impurities are typically unreacted 2,3-dimethoxycinnamic acid and residual methanol from the esterification reaction. Depending on the reaction conditions, side products from the synthesis of the parent cinnamic acid, such as by-products from a Doebner or Perkin condensation, may also be present.[4][5] A proper aqueous work-up is crucial to remove the bulk of the unreacted acid and the acid catalyst.[6][7]

Q2: How do I effectively remove the unreacted 2,3-Dimethoxycinnamic acid after the reaction?

A2: An aqueous work-up using a mild base is the most effective method. Dissolving the crude reaction mixture in an organic solvent (like ethyl acetate or dichloromethane) and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will convert the acidic impurity into its water-soluble sodium salt, which is then partitioned into the aqueous layer.[6][7]

Q3: My crude product is an oil, but I expect a solid. What should I do?

A3: The presence of residual solvent or significant amounts of impurities can depress the melting point of the compound, causing it to appear as an oil. First, ensure all solvent has been removed under reduced pressure. If it remains an oil, it is highly recommended to proceed with column chromatography for purification.

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: A combination of Thin Layer Chromatography (TLC), melting point analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

-

TLC: Provides a quick assessment of the number of components in your sample.[8]

-

Melting Point: A sharp melting range close to the literature value indicates high purity.

-

NMR (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

Purification Strategy Workflow

The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities. The following diagram outlines a general workflow for purifying crude 2,3-Dimethoxycinnamic acid methyl ester.

Caption: Decision workflow for purification.

Recrystallization

Recrystallization is an effective technique for purifying compounds that are solids at room temperature and when impurities are present in small amounts.[9][10] The principle relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.

Selecting a Recrystallization Solvent

The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures.[9] For 2,3-Dimethoxycinnamic acid methyl ester, a mixed solvent system is often effective.

| Solvent System | Rationale |

| Methanol/Water | The ester is soluble in hot methanol and insoluble in water. Adding water as an anti-solvent to a hot methanolic solution induces crystallization upon cooling. |

| Ethanol/Water | Similar to methanol/water, this is another common and effective mixed solvent system for cinnamic acid derivatives.[11] |

| Ethyl Acetate/Hexane | The ester is soluble in ethyl acetate, and hexane acts as the anti-solvent. This is a good option if the compound is sensitive to protic solvents. |

| Methyl Ethyl Ketone (MEK) | The parent acid, 2,3-Dimethoxycinnamic acid, can be recrystallized from MEK.[4] This may also be a suitable single solvent for the ester. |

Step-by-Step Recrystallization Protocol (Methanol/Water System)

-

Dissolution: Place the crude 2,3-Dimethoxycinnamic acid methyl ester in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Induce Crystallization: While the methanolic solution is still hot, add hot water dropwise until the solution becomes faintly cloudy. Add a drop or two of hot methanol to redissolve the precipitate.

-

Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[12]

-

Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold methanol/water solution.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Recrystallization

| Issue | Possible Cause | Recommended Solution |

| Oiling Out | The compound is coming out of solution above its melting point due to a high concentration of impurities or too rapid cooling. | Reheat the mixture to dissolve the oil, add slightly more of the "good" solvent (e.g., methanol), and allow for slower cooling. |

| No Crystals Form | The solution is not saturated, or nucleation is inhibited. | Try scratching the inside of the flask with a glass rod to induce nucleation. If that fails, reduce the solvent volume by gentle heating and then cool again. |

| Low Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Concentrate the filtrate and cool again to obtain a second crop of crystals. Optimize the solvent ratio in future attempts. |

Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities and is ideal when recrystallization is ineffective due to the nature or quantity of impurities.[1][3]

Key Parameters for Column Chromatography

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Silica gel is a polar adsorbent suitable for separating moderately polar compounds like cinnamic acid esters. |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A non-polar solvent (hexane) and a moderately polar solvent (ethyl acetate) are used. Starting with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity allows for the elution of compounds based on their affinity for the stationary phase. A typical starting point for TLC analysis is 4:1 hexane:ethyl acetate.[8][13] |

Step-by-Step Column Chromatography Protocol

-

Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.

-

Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions. Gradually increase the polarity of the eluent to elute the desired compound.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,3-Dimethoxycinnamic acid methyl ester.

Troubleshooting Column Chromatography

| Issue | Possible Cause | Recommended Solution |

| Poor Separation | Inappropriate eluent polarity or overloading of the column. | Optimize the eluent system using TLC to achieve a good separation of spots. Ensure the amount of crude material is appropriate for the column size. |

| Cracked Column Bed | The silica gel ran dry during the run. | Always keep the top of the silica gel covered with the eluent. |

| Streaking of Spots on TLC | The compound is too polar for the eluent system, or the sample is acidic/basic. | Increase the polarity of the eluent. For acidic compounds, a small amount of acetic acid can be added to the eluent. |

Characterization of Purified Product

After purification, it is essential to confirm the identity and purity of the 2,3-Dimethoxycinnamic acid methyl ester.

| Technique | Expected Outcome |

| Appearance | White to off-white solid |

| TLC | A single spot with an Rf value that matches a standard, if available. |

| Melting Point | A sharp melting range. |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the vinyl protons, and the methoxy and methyl ester protons, with integrations corresponding to the structure. |

| ¹³C NMR | The spectrum should show the correct number of carbon signals corresponding to the structure. |

References

- Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.

- DiMoia, S. (n.d.). 29. The Fischer Esterification. Department of Chemistry, University of Scranton.

- Barnard, T. (n.d.). Fischer Esterification. Department of Chemistry, University of Massachusetts Boston.

- OperaChem. (2024, January 5).

- Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. ASPIRE.

- University of Toronto Scarborough. (n.d.).

- University of California, Los Angeles. (n.d.).

- ResearchGate. (2012, September 12). Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO?

- Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.

- Massachusetts Institute of Technology. (n.d.).

- Koo, J., Fish, M. S., Walker, G. N., & Blake, J. (n.d.). 2,3-dimethoxycinnamic acid. Organic Syntheses.

- Behr, A., & Wintzer, A. (2002). U.S. Patent No. 6,538,154 B2. Washington, DC: U.S.

- Tsumura, T., & Nakajima, T. (1992). EP0484122A2 - Method for obtaining high-purity cinnamic acid.

- DMT-Nexus Wiki. (2012, June 25).

- LookChem. (n.d.). (E)-Methyl 3-(2-nitrophenyl)

- Poulos, C. (n.d.).

- Reddit. (2022, September 6).

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- PubChem. (n.d.). (E)-methyl 3-(3-methoxyphenyl)

- Organomation. (n.d.).

- Sigma-Aldrich. (n.d.).

- The Hive. (2002, May 3). TLC Time.

- BenchChem. (n.d.). Synthesis of Methyl Cinnamate from Cinnamic Acid: An In-depth Technical Guide.

- Wikipedia. (n.d.).

- Sigma-Aldrich. (n.d.). (e)-methyl 3-(methoxy)

- Lee, S., et al. (2022). Total synthesis of 2′,4′,6′‐trimethoxy‐3′,5′‐dimethylchalcone derivatives. Journal of Heterocyclic Chemistry.

- Restek. (n.d.).

- Bacci, J. P., Kearney, A. M., & Van Houten, K. A. (n.d.). Efficient Two-Step Synthesis of 9-Aryl-6-hydroxy-3H-xanthen-3-one Fluorophores.

- Organic Syntheses. (2020, February 15). Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one by Stepwise Chemical Redox Cycling.

- Beigelman, L., et al. (2005). U.S. Patent No. 6,972,330 B2. Washington, DC: U.S.

Sources

- 1. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 2. aspire.apsu.edu [aspire.apsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US6538154B2 - Process for the preparation of cinnamic esters - Google Patents [patents.google.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. personal.tcu.edu [personal.tcu.edu]

- 8. Home Page [chem.ualberta.ca]

- 9. Recrystallization - DMT-Nexus Wiki [wiki.dmt-nexus.me]

- 10. mt.com [mt.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. ocw.mit.edu [ocw.mit.edu]